molecular formula C21H23NO3 B14502413 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol CAS No. 64577-45-3

1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol

Cat. No.: B14502413
CAS No.: 64577-45-3
M. Wt: 337.4 g/mol
InChI Key: XINRZHPCZIOIQI-UHFFFAOYSA-N
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Description

1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol is a complex organic compound known for its diverse applications in various scientific fields. This compound features a naphthalene ring, an amino group, and a phenoxyethoxy moiety, making it a unique molecule with significant potential in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol typically involves multiple steps, starting with the preparation of the naphthalene derivative. The amino group is introduced through a substitution reaction, followed by the addition of the phenoxyethoxy group via an etherification process. Common reagents used in these reactions include naphthalene, phenol, and various amines, under conditions such as refluxing in organic solvents .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. Techniques such as distillation and crystallization are used for purification .

Chemical Reactions Analysis

Types of Reactions: 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

    Propranolol: A beta-adrenergic antagonist with a similar naphthalene structure.

    1-(Naphthalen-1-yloxy)-3-[nitroso(propan-2-yl)amino]propan-2-ol: Another compound with a naphthalene ring and amino group.

Uniqueness: 1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

64577-45-3

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

1-(naphthalen-1-ylamino)-3-(2-phenoxyethoxy)propan-2-ol

InChI

InChI=1S/C21H23NO3/c23-18(16-24-13-14-25-19-9-2-1-3-10-19)15-22-21-12-6-8-17-7-4-5-11-20(17)21/h1-12,18,22-23H,13-16H2

InChI Key

XINRZHPCZIOIQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCOCC(CNC2=CC=CC3=CC=CC=C32)O

Origin of Product

United States

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